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Compound of Interest

Compound Name: Bio-AMS

Cat. No.: B15568280

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Bio-AMS, a novel anti-tuberculosis agent,
with established first-line therapies. It is designed to offer an objective analysis of its
performance, supported by available experimental data, to inform further research and
development in the fight against tuberculosis.

Executive Summary

Bio-AMS has emerged as a promising candidate in the anti-tuberculosis drug development
pipeline due to its unique mechanism of action. It acts as a potent inhibitor of biotin protein
ligase (BirA), an essential enzyme for the survival of Mycobacterium tuberculosis (Mtb).[1] By
targeting BirA, Bio-AMS disrupts the biosynthesis of fatty acids, which are critical components
of the mycobacterial cell wall.[1] This novel mechanism confers activity against drug-
susceptible and multidrug-resistant (MDR) strains of Mtb and demonstrates synergistic effects
with existing first-line anti-TB drugs.[1][2] While in vivo monotherapy data is limited, preclinical
studies involving the genetic silencing of its target and its use in combination therapies suggest
significant potential.

In Vitro Efficacy

Bio-AMS has demonstrated potent in vitro activity against various strains of M. tuberculosis.
The following tables summarize key quantitative data, comparing its efficacy with standard first-
line anti-tuberculosis drugs.
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Table 1: In Vitro Efficacy of Bio-AMS against M. tuberculosis

M. tuberculosis

Parameter . Bio-AMS Reference(s)
Strain(s)

Minimum Inhibitory H37Rv, MDR and

, _ 0.16 - 0.625 pM [3]
Concentration (MIC) XDR strains
Bactericidal

_ Mtb 5uM [1]
Concentration
Synergistic
Concentration with H37Rv 1uM [2]
Rifampicin
Synergistic
Concentration with H37Rv 1uM [2]
Ethambutol

Table 2: Comparative In Vitro Efficacy: Bio-AMS vs. First-Line Anti-TB Drugs
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Mechanism of

Typical MIC Range

Drug Target . (ng/mL) against
Action .
susceptible Mtb
) Biotin Protein Ligase Inhibition of fatty acid 0.08 - 0.32 (converted
Bio-AMS ) ) )
(BirA) biosynthesis from pM)
o InhA (enoyl-ACP Inhibition of mycolic
Isoniazid ) ) 0.02-0.2
reductase) acid synthesis
) o RNA polymerase Inhibition of RNA
Rifampicin ] 0.05-0.2
(rpoB) synthesis
) Inhibition of
Arabinosyl _
Ethambutol arabinogalactan 1.0-5.0

transferases (embAB)

synthesis

Pyrazinamide

Ribosomal protein S1
(RpsA)

Disruption of
membrane potential

and transport

20 - 100 (at acidic pH)

Table 3: In Vitro Synergy of Bio-AMS with First-Line Drugs against M. tuberculosis H37Rv

% Mtb Inoculum

Drug Combination Concentration . Time Point
Killed

Bio-AMS 1pM Not bactericidal alone 20 days
Rifampicin 6.5 nM Not bactericidal alone 20 days
Ethambutol 12.5 uM Not bactericidal alone 20 days
Bio-AMS + Rifampicin 1 uM + 6.5 nM > 99.7% 20 days
Bio-AMS +

1uM + 12,5 uM > 99.9% 20 days
Ethambutol

Bio-AMS + Isoniazid

No significant

enhancement
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In Vivo Efficacy

Direct and comprehensive in vivo efficacy data for Bio-AMS as a monotherapy is not yet widely
available in published literature.[4] Studies have primarily focused on the in vivo effects of
genetically silencing biotin protein ligase, the target of Bio-AMS, which has been shown to be
essential for Mtb survival during infection in mice.[2]

However, preclinical studies have demonstrated that partial inhibition of biotin protein ligase
activity through sublethal concentrations of Bio-AMS can enhance the bactericidal activity of
rifampicin in Mtb-infected mice.[2][5] This suggests a promising role for Bio-AMS in

combination therapies.

A study on a related compound, salicyl-AMS, which also targets mycobactin biosynthesis,
showed a significant reduction in Mtb growth in the lungs of infected mice, providing a proof-of-
concept for this class of inhibitors.[6]

Table 4: Representative In Vivo Efficacy of a Related Compound (Salicyl-AMS) and Standard
First-Line Drugs in Mouse Models

Log10 CFU
. . . Reduction (Lungs)
Drug/Regimen Mouse Model Dosing Regimen
vs. Untreated

Control

5.6 or 16.7 mg/kg, IP, 0.87 and 1.10,

Salicyl-AMS BALB/c _ _
daily for 2 weeks respectively
Isoniazid + Rifampicin Standard doses, daily
o BALBI/c >5.0
+ Pyrazinamide for 8 weeks

Mechanism of Action

Bio-AMS functions as a bisubstrate inhibitor of biotin protein ligase (BirA).[1] BirAis
responsible for the ATP-dependent covalent attachment of biotin to the acetyl-CoA carboxylase
(ACC) complex. This biotinylation is a critical step for the activation of ACC, which catalyzes the
first committed step in fatty acid biosynthesis. By mimicking the natural substrates of BirA, Bio-
AMS blocks this process, leading to a halt in the production of malonyl-CoA, a key building
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block for fatty acids.[1] The disruption of fatty acid synthesis compromises the integrity of the
mycobacterial cell wall, ultimately leading to bacterial cell death.[1]

Mycobacterium tuberculosis

Catalyzed by ACC_active

Acetyl-CoA Carboxylase (inactive)

Acetyl-CoA Carboxylase (active)

Click to download full resolution via product page
Caption: Mechanism of action of Bio-AMS.

Experimental Protocols

Determination of Minimum Inhibitory Concentration
(MIC)

The MIC of Bio-AMS against M. tuberculosis can be determined using the broth microdilution
method.

Materials:
o 96-well microtiter plates

o Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase)
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e M. tuberculosis culture

¢ Bio-AMS stock solution

» Control antibiotics (e.g., Isoniazid, Rifampicin)

Procedure:

Prepare serial twofold dilutions of Bio-AMS in Middlebrook 7H9 broth in a 96-well plate.

e Prepare a standardized inoculum of M. tuberculosis (e.g., 1 x 10"5 CFU/mL).

 Inoculate each well containing the serially diluted Bio-AMS with the bacterial suspension.
e Include a drug-free growth control well and a sterile control well (broth only).

» Seal the plates and incubate at 37°C for 7-14 days.

e The MIC is defined as the lowest concentration of Bio-AMS that completely inhibits visible
growth of M. tuberculosis.
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Prepare standardized M. tuberculosis inoculum

Prepare serial dilutions of Bio-AMS in 96-well plate prep_inoculate

' '

Inoculate wells with bacterial suspension

.

Include growth and sterile controls

.

Incubate plates at 37°C for 7-14 days

.

Visually determine the lowest concentration with no growth (MIC)

Click to download full resolution via product page

Caption: Workflow for MIC determination.

Synergy Testing (Checkerboard Assay)

The synergistic effect of Bio-AMS with other anti-TB drugs can be evaluated using the
checkerboard method.

Materials:

© 2025 BenchChem. All rights reserved. 7/13 Tech Support


https://www.benchchem.com/product/b15568280?utm_src=pdf-body-img
https://www.benchchem.com/product/b15568280?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15568280?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Validation & Comparative

Check Availability & Pricing

96-well microtiter plates

Middlebrook 7H9 broth with OADC

M. tuberculosis culture

Stock solutions of Bio-AMS and the second drug (e.g., Rifampicin)
Procedure:

» In a 96-well plate, prepare serial dilutions of Bio-AMS along the x-axis and the second drug
along the y-axis.

e This creates a matrix of wells with varying concentrations of both drugs.
 Inoculate each well with a standardized M. tuberculosis suspension.
 Include wells with each drug alone to determine their individual MICs.
 Incubate the plate at 37°C for 7-14 days.

e Determine the MIC of each drug alone and in combination.

o Calculate the Fractional Inhibitory Concentration (FIC) index: FIC Index = (MIC of drug Ain
combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

e Interpret the results:
o FIC Index < 0.5: Synergy
o 0.5 <FIC Index < 4: Additive/Indifference

o FIC Index > 4: Antagonism
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Prepare checkerboard plate with serial dilutions of Bio-AMS and second drug Prepare standardized M. tuberculosis inoculum

' '

Inoculate all wells with bacterial suspension

'

Incubate plate at 37°C for 7-14 days

'

Determine MIC of each drug alone and in combination

'

Calculate Fractional Inhibitory Concentration (FIC) Index

'

Interpret results (Synergy, Additive, Antagonism)

Click to download full resolution via product page

Caption: Workflow for synergy testing.
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In Vivo Efficacy Assessment in a Mouse Model
(Generalized Protocol)

Animal Model:

BALB/c or C57BL/6 mice

Procedure:

Infection: Infect mice via aerosol or intravenous route with a standardized dose of M.
tuberculosis H37RVv.

Treatment: Begin treatment with Bio-AMS (alone or in combination) at a specified time point
post-infection. Administer the drug daily via an appropriate route (e.g., oral gavage,
intraperitoneal injection).

Bacterial Load Determination: At various time points, euthanize cohorts of mice and
aseptically remove lungs and spleens.

CFU Enumeration: Homogenize the organs and plate serial dilutions of the homogenates on
Middlebrook 7H11 agar.

Incubation: Incubate plates at 37°C for 3-4 weeks.

Data Analysis: Count the number of Colony Forming Units (CFUs) to determine the bacterial
load. Compare the log10 CFU in treated mice to that in untreated control mice to assess
efficacy.
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Infect mice with M. tuberculosis

l

Administer Bio-AMS (or control) daily

l

Euthanize mice at defined time points

'

Harvest lungs and spleens

'

Homogenize organs

'

Plate serial dilutions on 7H11 agar

l

Incubate plates at 37°C for 3-4 weeks

'

Count Colony Forming Units (CFU)

'

Analyze and compare CFU counts between groups

Click to download full resolution via product page

Caption: Workflow for in vivo efficacy testing.
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Conclusion and Future Directions

Bio-AMS represents a promising new class of anti-tuberculosis agents with a novel mechanism
of action that is effective against drug-resistant strains and synergistic with existing first-line
drugs. While the in vitro data are compelling, further studies are required to establish its in vivo
efficacy and safety profile as a monotherapy. Future research should focus on comprehensive
preclinical evaluation in animal models to determine its pharmacokinetic and pharmacodynamic
properties and to identify optimal dosing regimens for potential clinical development, both as a
standalone agent and as part of a combination therapy. The detailed protocols and comparative
data presented in this guide are intended to facilitate these crucial next steps in the validation
of Bio-AMS as a valuable new tool in the global effort to combat tuberculosis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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